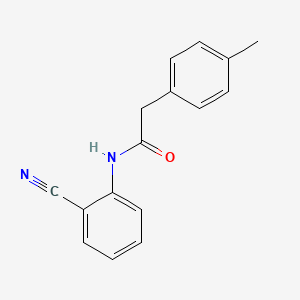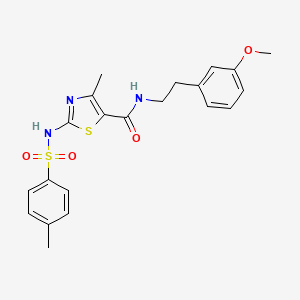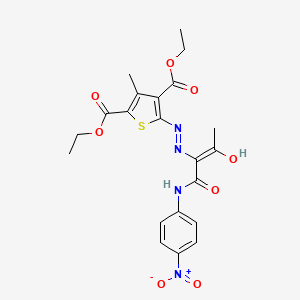![molecular formula C18H19N3O3S B2587846 N-[2-hydroxy-2-(1-méthyl-1H-indol-3-yl)éthyl]-N'-[(thiophène-2-yl)méthyl]éthanediamide CAS No. 1448047-43-5](/img/structure/B2587846.png)
N-[2-hydroxy-2-(1-méthyl-1H-indol-3-yl)éthyl]-N'-[(thiophène-2-yl)méthyl]éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features both indole and thiophene moieties
Applications De Recherche Scientifique
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible use in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
Target of Action
Indole derivatives, such as “N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the compound and its functional groups.
Mode of Action
The interaction of “N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide” with its targets would depend on the specific nature of these targets. Generally, indole derivatives can interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and direct activation or inhibition .
Biochemical Pathways
The affected pathways would depend on the specific targets of “N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide”. Indole derivatives have been found to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and various infectious diseases .
Result of Action
The molecular and cellular effects of “N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide” would depend on its specific targets and mode of action. For example, if the compound were found to inhibit a key enzyme in a cancer-related pathway, its action could result in decreased proliferation of cancer cells .
Analyse Biochimique
Biochemical Properties
The indole nucleus in N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are often key to its biological activity
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiophene intermediates, followed by their coupling through an oxalamide linkage. Common reagents used in these reactions include oxalyl chloride, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole or thiophene rings, while substitution reactions can introduce various functional groups into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: Lacks the methyl group on the indole ring.
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(phenylmethyl)oxalamide: Contains a phenyl group instead of a thiophene ring.
Uniqueness
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both indole and thiophene moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-21-11-14(13-6-2-3-7-15(13)21)16(22)10-20-18(24)17(23)19-9-12-5-4-8-25-12/h2-8,11,16,22H,9-10H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGQYUXBVCSTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2587763.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2587765.png)

![1-[(2-methyl-1,3-oxazol-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2587769.png)

![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine](/img/structure/B2587777.png)

![N'-(1-phenylethyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2587780.png)
![1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2587782.png)
![2-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2587784.png)

